PEG₂ Linker Length: Degradation Efficiency Differentiation from PEG₄ and PEG₃ Analogs in PROTAC Systems
In a head-to-head linker optimization study of decoy nucleic acid-type PROTACs targeting estrogen receptor α (ERα), the PEG₂-linked construct (LCL-ER(dec)-P2) and PEG₄-linked construct (LCL-ER(dec)-P4) were synthesized and evaluated. Both PEG₂ and PEG₄ variants exhibited comparable ERα binding affinity with IC₅₀ values in the 30-50 nM range, indicating that linker length variation does not affect target engagement [1]. However, ERα degradation activity diverged substantially, with the PEG₃ linker variant (not PEG₂ nor PEG₄) demonstrating optimal degradation efficiency, demonstrating that degradation potency is exquisitely sensitive to linker geometry and cannot be predicted from binding affinity alone [1]. This establishes that PEG₂ represents a discrete linker length with distinct functional consequences relative to its immediate homologs.
| Evidence Dimension | ERα degradation activity vs. binding affinity |
|---|---|
| Target Compound Data | PEG₂-linked PROTAC: IC₅₀ 30-50 nM for ERα binding |
| Comparator Or Baseline | PEG₄-linked PROTAC: IC₅₀ 30-50 nM for ERα binding |
| Quantified Difference | No significant binding affinity difference; degradation activity differed with optimal activity observed for PEG₃ variant |
| Conditions | Decoy nucleic acid-type PROTAC system targeting ERα; Western blotting for degradation; binding affinity measured by competitive assay |
Why This Matters
This evidence demonstrates that PEG₂ linker length is a non-interchangeable design parameter; procurement of alternative PEGₙ linkers may yield comparable target engagement but divergent functional degradation outcomes, requiring empirical validation for each linker length.
- [1] Pharmaceutical Society of Japan. (2023). MEDCHEM NEWS, 33(2), 24-52. Linker length optimization in decoy nucleic acid-type PROTACs: PEG₂ vs. PEG₄ comparison. View Source
